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Compound of Interest

Compound Name: Mocravimod

Cat. No.: B1676679

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Mocravimod, a novel
sphingosine-1-phosphate (S1P) receptor modulator, and its application in combination with
standard prophylaxis for the prevention of Graft-versus-Host Disease (GVHD) in patients
undergoing allogeneic hematopoietic stem cell transplantation (allo-HSCT). Detailed protocols
based on available clinical trial information are also provided.

Introduction

Mocravimod (formerly KRP203) is an orally administered, synthetic S1P receptor modulator.[1]
[2] Its primary mechanism of action involves the modulation of S1P receptors on lymphocytes,
which leads to their sequestration within lymphoid tissues.[3][4] This prevents the migration of
alloreactive donor T cells to peripheral tissues, such as the gastrointestinal tract, liver, and skin,
where they can mediate GVHD.[3] A key differentiator of Mocravimod from traditional
immunosuppressants is that it does not appear to impair the cytotoxic function of T cells. This
allows for the preservation of the beneficial Graft-versus-Leukemia (GvL) effect, which is crucial
for eradicating residual malignant cells. Mocravimod is currently under investigation in a
pivotal Phase 3 clinical trial (MO-TRANS) for its efficacy and safety as an adjunctive and
maintenance therapy in adult Acute Myeloid Leukemia (AML) patients undergoing allo-HSCT.

Mechanism of Action
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Mocravimod is a prodrug that is phosphorylated in vivo to its active moiety, mocravimod-
phosphate. This active form binds to the S1P receptor, leading to its internalization and
rendering lymphocytes unresponsive to the natural S1P gradient that governs their egress from
lymph nodes and other lymphoid organs. By sequestering T cells in the lymphoid tissues,
Mocravimod is postulated to decouple the GvL effect from GVHD, as the GvL activity is
primarily exerted within the lymphoid compartment where leukemic cells may reside, while
GVHD is a result of T cell infiltration into peripheral tissues.
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Caption: Mechanism of action of Mocravimod in preventing GVHD.
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Data Presentation

The following tables summarize the key characteristics and outcomes from the Phase 1b/2a
clinical trial of Mocravimod in combination with standard GVHD prophylaxis.

Table 1: Patient Demographics and Baseline

Characteristics (NCT01830010)

Characteristic Mocravimod 1 mg Mocravimod 3 mg

Number of Patients Data not available Data not available

Age, median (range) Data not available Data not available

Sex (Male/Female) Data not available Data not available

Primary Diagnosis Data not available Data not available

Donor Type Data not available Data not available
Cyclosporine A/Methotrexate Cyclosporine A/Methotrexate

Standard GVHD Prophylaxis ) )
or Tacrolimus/Methotrexate or Tacrolimus/Methotrexate

Specific quantitative data on patient demographics from the Phase 1b/2a trial are not publicly
available in the search results.

Table 2: Clinical Efficacy and Safety Outcomes
(NCT01830010)
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Outcome

Mocravimod 1 mg

Mocravimod 3 mg

Control Group

Safety and Tolerability

Engraftment

No negative impact

No negative impact

Not applicable

S1PR Modulator
Class Effects (e.g.,
bradycardia)

Of no clinical concern

Of no clinical concern

Not applicable

Efficacy

Circulating

Lymphocyte Count

Significant reduction

Significant reduction

Not applicable

Acute GVHD (Grade
1-1V)

Slightly lower, but
comparable to

controls

Slightly lower, but
comparable to

controls

10 patients in control
group for BM biopsy

analysis

Chronic GVHD

Limited number of

events

Limited number of

events

Data not available

Relapse

Limited number of

events

Limited number of

events

Data not available

GVHD-free, Relapse-
free Survival (at 6

months)

Assessed as a

secondary objective

Assessed as a

secondary objective

Data not available

Overall Survival

Promising

Promising

Data not available

Note: The Phase 1b/2a study was primarily designed to assess safety and tolerability. Efficacy
signals were observed but require confirmation in larger, controlled trials like the ongoing MO-
TRANS study.

Experimental Protocols

The following protocols are based on the design of the Phase 1b/2a clinical trial
(NCT01830010) and information regarding the ongoing Phase 3 MO-TRANS trial
(NCT05429632).
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Patient Selection Protocol

Inclusion Criteria (based on general allo-HSCT trial design):

» Diagnosis of a hematologic malignancy requiring allo-HSCT. For the MO-TRANS study, this
is specifically adult patients with Acute Myeloid Leukemia (AML).

e Age between 18 and 70 years.

 Availability of a suitable HLA-matched related or unrelated donor.
e Adequate organ function (renal, hepatic, cardiac).

o ECOG performance status of 0-2.

Exclusion Criteria (based on general allo-HSCT trial design):

Prior allogeneic HSCT.

Active, uncontrolled infection.

Serious co-morbidities that would preclude allo-HSCT.

Use of other investigational drugs.

Planned use of certain serotherapies (e.g., ATG) or ex vivo T-cell depletion.

Mocravimod Administration Protocol

Dosage and Formulation:

» Mocravimod is administered as an oral capsule.

 In the Phase 1b/2a study, daily doses of 1 mg or 3 mg were evaluated.
Administration Schedule:

e The exact start day relative to HSCT is not specified in the search results, but it is given
"during and after HSCT". In the MO-TRANS trial, administration begins before
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transplantation and continues for up to one year after.

e Mocravimod is administered daily.
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Caption: Experimental workflow for Mocravimod administration with allo-HSCT.

Standard GVHD Prophylaxis Protocol

Mocravimod is administered in addition to standard of care GVHD prophylaxis.
Regimens Used in Clinical Trials:

e Cyclosporine A (CSA) and Methotrexate (MTX): A common combination for GVHD
prevention.

e Tacrolimus and Methotrexate (MTX): An alternative calcineurin inhibitor-based regimen.
General Administration Principles (based on standard practice):

 Calcineurin Inhibitor (CSA or Tacrolimus): Typically initiated a few days before HSCT (Day -1
or -2) and continued for several months post-transplant, with subsequent tapering in the
absence of GVHD. Dosing is adjusted based on therapeutic drug monitoring.

o Methotrexate: Administered as short-course, intermittent intravenous infusions post-HSCT,
commonly on Days +1, +3, +6, and +11.

Assessment and Monitoring Protocol
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GVHD Assessment:

e Regular clinical monitoring for signs and symptoms of acute and chronic GVHD (skin, gut,
liver).

o Biopsies of affected organs to confirm the diagnosis and grade the severity of GVHD.

e Grading of acute and chronic GVHD is performed using established consensus criteria (e.g.,
Glucksberg criteria for acute GVHD, NIH criteria for chronic GVHD).

Pharmacokinetic and Pharmacodynamic (PK/PD) Monitoring:

o PK: Serial blood samples are collected to determine the pharmacokinetic profiles of
Mocravimod and its active metabolite, mocravimod-phosphate.

o PD: Peripheral blood lymphocyte counts (absolute lymphocyte count) are monitored as a
pharmacodynamic marker of Mocravimod activity.

Immune Cell Monitoring:

e Bone marrow biopsies may be analyzed by immunohistochemistry to quantify T cell subsets
(CD3+, CD4+, CD8+) in situ, providing evidence of T cell accumulation in the marrow.

Conclusion

Mocravimod, when added to standard GVHD prophylaxis, represents a promising strategy to
reduce the incidence and severity of GVHD while preserving the GvL effect in patients
undergoing allo-HSCT for hematologic malignancies. Its unique mechanism of sequestering
lymphocytes in lymphoid tissues without causing broad immunosuppression addresses a
significant unmet need in the field. The safety and tolerability of this combination have been
established in early-phase clinical trials, and ongoing pivotal studies are expected to provide
definitive evidence of its efficacy in improving relapse-free and overall survival. The protocols
outlined in these notes are intended to guide researchers and clinicians in the application and
further investigation of this novel therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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